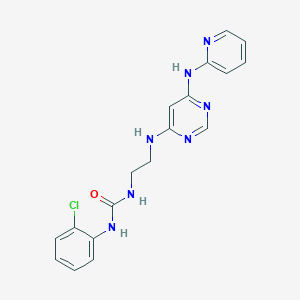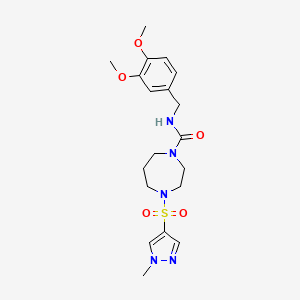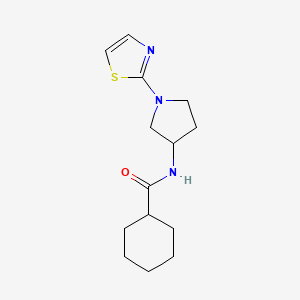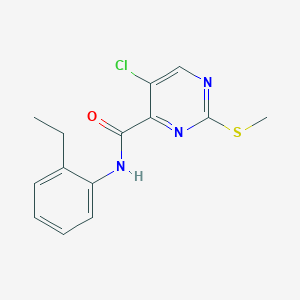
5-chloro-N-(2-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide, also known as E7090, is a small molecule inhibitor that is currently being studied for its potential therapeutic applications. This compound has shown promise in inhibiting angiogenesis, which is the formation of new blood vessels, and has been studied for its potential use in cancer treatment.
Applications De Recherche Scientifique
5-chloro-N-(2-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide has been studied for its potential use in cancer treatment, specifically in inhibiting angiogenesis. Angiogenesis is a critical step in tumor growth and metastasis, and inhibitors of angiogenesis have shown promise in cancer treatment. This compound has been shown to inhibit the activity of the VEGF receptor 2, which is a key player in angiogenesis.
Mécanisme D'action
5-chloro-N-(2-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide inhibits the activity of the VEGF receptor 2 by binding to the ATP-binding site of the receptor. This prevents the receptor from activating downstream signaling pathways that are involved in angiogenesis. By inhibiting angiogenesis, this compound may prevent the growth and spread of tumors.
Biochemical and Physiological Effects
This compound has been shown to inhibit angiogenesis in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit tumor growth and reduce the number of blood vessels in the tumor. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-N-(2-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide in lab experiments is that it has shown promising results in preclinical studies. However, one limitation is that the yield of the synthesis method is relatively low, which may limit the availability of the compound for research purposes.
Orientations Futures
There are several future directions for 5-chloro-N-(2-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide research. One potential direction is to study its potential use in combination with other anti-cancer agents. Another direction is to investigate its potential use in other diseases that involve angiogenesis, such as age-related macular degeneration. Additionally, further research is needed to optimize the synthesis method and improve the yield of this compound.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2-ethylphenyl)-2-(methylthio)pyrimidine-4-carboxamide involves the reaction of 2-amino-5-chloropyrimidine-4-carboxamide with 2-ethylphenyl isothiocyanate and sodium hydride in DMF at elevated temperatures. The resulting product is then treated with methyl iodide to form this compound. The yield of this synthesis method is reported to be around 30%.
Propriétés
IUPAC Name |
5-chloro-N-(2-ethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-3-9-6-4-5-7-11(9)17-13(19)12-10(15)8-16-14(18-12)20-2/h4-8H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZINUFHWCLXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2700335.png)
![Tert-butyl N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methyl]carbamate](/img/structure/B2700336.png)
![N-(2-methoxyphenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2700338.png)
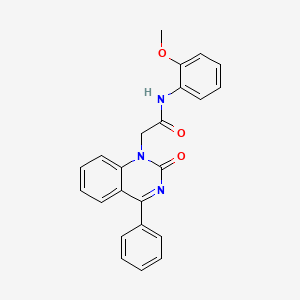

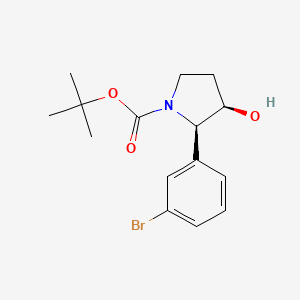
![3-[4-(3-Nitrobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2700344.png)


![2-(benzylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2700348.png)
![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-1,3-oxazol-5-amine](/img/structure/B2700349.png)
